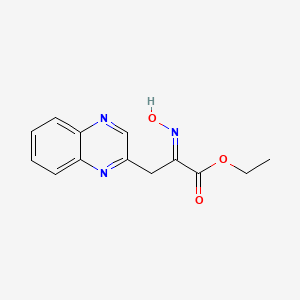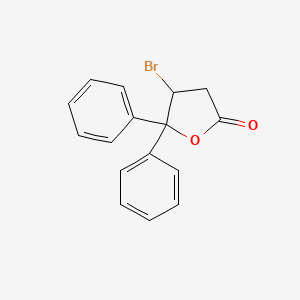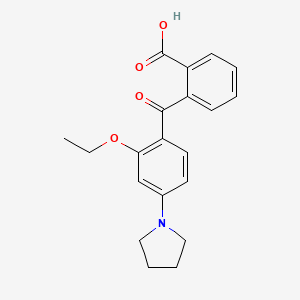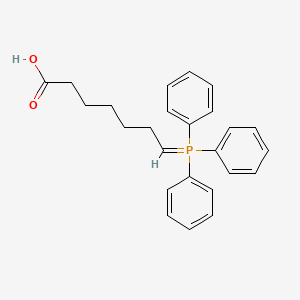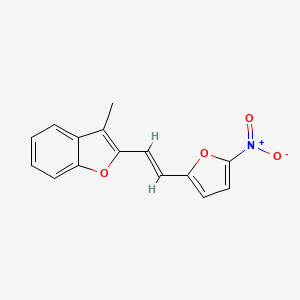
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with a nitrofuran moiety, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves multi-step organic reactions. One common method includes the radical bromination of a methyl group followed by a series of reactions to introduce the nitrofuran and benzofuran moieties . The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
化学反应分析
Types of Reactions
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines.
科学研究应用
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anti-tumor activities and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves its interaction with various molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death . The benzofuran core may also interact with specific enzymes and receptors, contributing to its biological activities.
相似化合物的比较
Similar Compounds
2-Methylbenzofuran: Lacks the nitrofuran moiety, resulting in different biological activities.
5-Nitro-2-furylvinylbenzene: Similar structure but lacks the benzofuran core.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the nitrofuran moiety.
Uniqueness
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is unique due to the presence of both the benzofuran and nitrofuran moieties, which contribute to its diverse biological activities. This dual functionality makes it a valuable compound for research in multiple scientific fields.
属性
分子式 |
C15H11NO4 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C15H11NO4/c1-10-12-4-2-3-5-14(12)20-13(10)8-6-11-7-9-15(19-11)16(17)18/h2-9H,1H3/b8-6+ |
InChI 键 |
ZWUROIDKLTXXLH-SOFGYWHQSA-N |
手性 SMILES |
CC1=C(OC2=CC=CC=C12)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
规范 SMILES |
CC1=C(OC2=CC=CC=C12)C=CC3=CC=C(O3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


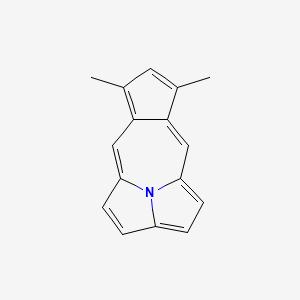

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)


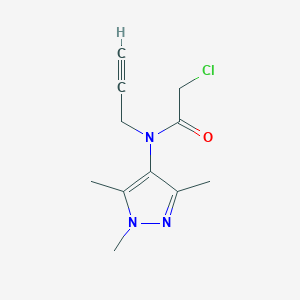

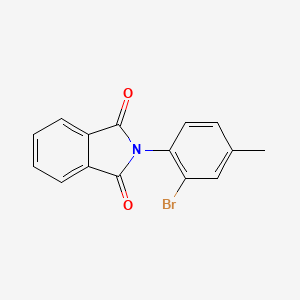
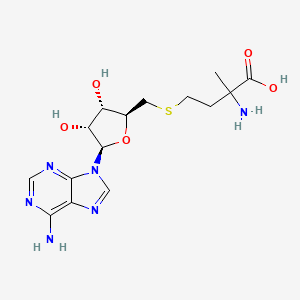
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
